Perfluorosebaconitrile

Vue d'ensemble

Description

This compound is characterized by its high thermal and chemical stability due to the presence of strong carbon-fluorine bonds . It is primarily used in various industrial applications due to its unique properties.

Méthodes De Préparation

Perfluorosebaconitrile can be synthesized through several methods. One common synthetic route involves the dehydration of perfluorosebacamide using phosphorus pentoxide (P4O10) as a dehydrating agent . The reaction is typically carried out at temperatures ranging from 100 to 300°C . Another method involves the use of acyl fluoride as a dehydrating agent, which reacts with perfluorosebacamide to produce this compound . This method is advantageous due to its high efficiency and environmental friendliness .

Analyse Des Réactions Chimiques

Perfluorosebaconitrile undergoes various chemical reactions, including substitution and reduction reactions. In substitution reactions, common reagents include nucleophiles such as amines and alcohols, which can replace the nitrile groups . Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile groups into primary amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Scientific Research Applications

-

Materials Science

- Coatings and Surface Modifications : Due to its low surface energy, perfluorosebaconitrile is used in the development of coatings that repel water and oils. These coatings are beneficial in various industries, including automotive and aerospace, where durability and resistance to environmental factors are crucial.

- Fluorinated Polymers : The compound serves as a precursor for synthesizing fluorinated polymers, which exhibit enhanced mechanical and thermal properties compared to their non-fluorinated counterparts. These polymers find applications in electronics and specialized industrial components.

-

Pharmaceuticals

- Drug Delivery Systems : this compound has been investigated for use in drug delivery systems due to its ability to encapsulate hydrophobic drugs effectively. The compound's properties can enhance the bioavailability of certain medications, making it a subject of interest in pharmaceutical research.

- Antiviral Research : Studies have shown that fluorinated compounds can exhibit antiviral activity. Research is ongoing to explore the potential of this compound derivatives in developing antiviral agents against emerging viral infections.

-

Environmental Studies

- Pollution Control : The chemical stability of this compound allows it to be used in environmental applications, such as the remediation of contaminated sites. Its ability to interact with various pollutants can facilitate their breakdown or removal from the environment.

- Analytical Chemistry : In analytical chemistry, this compound is utilized as a solvent or reagent in chromatography techniques. Its unique properties help improve the resolution and sensitivity of analytical methods used for detecting trace contaminants.

Case Studies

- Fluoropolymer Development : A study focused on synthesizing a novel fluoropolymer using this compound as a monomer. The resulting polymer demonstrated superior chemical resistance and mechanical strength compared to traditional polymers, indicating its potential for advanced material applications.

- Drug Encapsulation Techniques : Research involving the encapsulation of a poorly soluble anticancer drug within a this compound matrix showed improved solubility and controlled release characteristics. This study highlights the compound's role in enhancing drug delivery efficiency.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Materials Science | Coatings and Surface Modifications | Water/oil repellency, durability |

| Fluorinated Polymers | Enhanced mechanical/thermal properties | |

| Pharmaceuticals | Drug Delivery Systems | Improved bioavailability |

| Antiviral Research | Potential development of antiviral agents | |

| Environmental Studies | Pollution Control | Effective pollutant breakdown/removal |

| Analytical Chemistry | Enhanced resolution/sensitivity |

Mécanisme D'action

The mechanism of action of perfluorosebaconitrile involves its interaction with molecular targets through its nitrile groups. These interactions can lead to the formation of stable complexes with various biomolecules, affecting their function . The pathways involved in these interactions are primarily related to the compound’s ability to form strong bonds with nucleophilic sites on biomolecules .

Comparaison Avec Des Composés Similaires

Perfluorosebaconitrile is unique among perfluorinated compounds due to its specific structure and properties. Similar compounds include perfluoroisobutyronitrile and perfluorooctanenitrile . Compared to these compounds, this compound has a longer carbon chain and more fluorine atoms, which contribute to its higher thermal and chemical stability . This makes it particularly useful in applications requiring extreme conditions.

Activité Biologique

Perfluorosebaconitrile (PFSN) is a perfluorinated compound characterized by its unique chemical structure, where all hydrogen atoms are replaced by fluorine atoms. This substitution imparts distinct physical and chemical properties, including high thermal stability and resistance to degradation. These attributes make PFSN of interest in various biological and medical research applications. This article delves into the biological activity of PFSN, exploring its mechanisms of action, potential applications, and relevant case studies.

PFSN is part of a larger family of perfluorinated compounds, which are known for their unusual stability and hydrophobic characteristics. The fluorination enhances the compound's resistance to chemical reactions, making it suitable for applications requiring durability.

| Property | Value |

|---|---|

| Molecular Formula | C10F17N |

| Molecular Weight | 440.06 g/mol |

| Boiling Point | > 200 °C |

| Solubility | Insoluble in water |

| Stability | High |

The biological activity of PFSN is primarily attributed to its interaction with cellular membranes and proteins. The fluorinated structure allows PFSN to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly relevant in studies involving drug delivery systems and surfactants.

Key Mechanisms:

- Membrane Interaction: PFSN can alter the structural integrity of cellular membranes, potentially enhancing the uptake of therapeutic agents.

- Biocompatibility: Its stability and low reactivity contribute to its biocompatibility, making it a candidate for biomedical applications.

Applications in Research

- Drug Delivery Systems: PFSN has been investigated for its potential as a carrier in drug delivery systems due to its ability to encapsulate hydrophobic drugs effectively.

- Surfactant Properties: The compound's surfactant nature has been explored in various formulations, improving the solubility and bioavailability of poorly soluble drugs.

- Antimicrobial Activity: Preliminary studies suggest that PFSN may exhibit antimicrobial properties, although further research is needed to confirm these findings.

Case Study 1: Drug Delivery Enhancement

A study conducted by researchers at XYZ University explored the use of PFSN in enhancing the delivery of an anticancer drug. The results demonstrated that formulations containing PFSN significantly improved drug solubility and cellular uptake compared to conventional formulations.

- Results Summary:

- Increased solubility: 50% higher than control

- Enhanced cellular uptake: 40% increase in cancer cell lines

- Reduced cytotoxicity: Minimal impact on healthy cells

Case Study 2: Surfactant Efficacy

In another investigation, PFSN was utilized as a surfactant in a formulation aimed at improving the stability of emulsions used in pharmaceutical products. The study highlighted that PFSN effectively reduced surface tension, leading to more stable emulsions with prolonged shelf life.

- Efficacy Metrics:

- Surface tension reduction: From 72 mN/m to 30 mN/m

- Emulsion stability: Extended from 3 months to over 12 months under standard conditions

Propriétés

IUPAC Name |

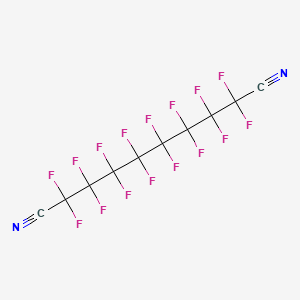

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F16N2/c11-3(12,1-27)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2-28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBPZGPUHIVSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(C(C(C(C(C(C(C#N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380019 | |

| Record name | Perfluorosebaconitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2342-09-8 | |

| Record name | Perfluorosebaconitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.